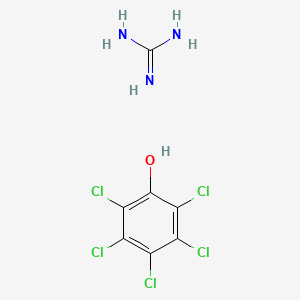
guanidine;2,3,4,5,6-pentachlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine;2,3,4,5,6-pentachlorophenol is a compound that combines the guanidine functional group with the pentachlorophenol moiety. Guanidine is a strong organic base, often found in various biological systems and used in pharmaceuticals and chemical synthesis. Pentachlorophenol, on the other hand, is a chlorinated phenol used primarily as a pesticide and disinfectant. The combination of these two components results in a compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of amines with carbodiimides or thioureas. For guanidine;2,3,4,5,6-pentachlorophenol, a common synthetic route involves the reaction of guanidine with 2,3,4,5,6-pentachlorophenol under basic conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of guanidine derivatives often employs catalytic methods to enhance yield and efficiency. Transition-metal-catalyzed reactions, such as those involving palladium or copper catalysts, are commonly used to synthesize guanidine compounds. These methods offer high selectivity and can be scaled up for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine;2,3,4,5,6-pentachlorophenol undergoes various chemical reactions, including:
Oxidation: The guanidine moiety can be oxidized to form guanidinium salts.
Reduction: Reduction reactions can convert the pentachlorophenol component to less chlorinated phenols.
Substitution: The chlorine atoms in pentachlorophenol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the guanidine moiety typically yields guanidinium salts, while reduction of pentachlorophenol can produce less chlorinated phenols .
Applications De Recherche Scientifique
Guanidine;2,3,4,5,6-pentachlorophenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial properties due to the presence of pentachlorophenol.
Medicine: Investigated for its potential use in treating certain diseases, leveraging the biological activity of guanidine.
Industry: Employed as a pesticide and disinfectant, particularly in wood preservation.
Mécanisme D'action
The mechanism of action of guanidine;2,3,4,5,6-pentachlorophenol involves multiple pathways:
Guanidine Moiety: Enhances the release of acetylcholine following a nerve impulse, affecting muscle cell membranes by slowing depolarization and repolarization rates.
Pentachlorophenol Moiety: Acts as a potent inhibitor of various enzymes and disrupts cellular processes by uncoupling oxidative phosphorylation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine Hydrochloride: A simpler guanidine derivative used in protein denaturation and as a pharmaceutical agent.
2,3,4,5,6-Pentachlorophenol: Used independently as a pesticide and disinfectant.
Thiourea Derivatives: Used as guanidylating agents in the synthesis of guanidine compounds.
Uniqueness
Guanidine;2,3,4,5,6-pentachlorophenol is unique due to the combination of the guanidine and pentachlorophenol moieties, which confer both strong basicity and potent antimicrobial properties. This dual functionality makes it a versatile compound in various applications .
Propriétés
Numéro CAS |
5944-83-2 |
|---|---|
Formule moléculaire |
C7H6Cl5N3O |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
guanidine;2,3,4,5,6-pentachlorophenol |
InChI |
InChI=1S/C6HCl5O.CH5N3/c7-1-2(8)4(10)6(12)5(11)3(1)9;2-1(3)4/h12H;(H5,2,3,4) |
Clé InChI |
DJAXCDIYFZEHGT-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O.C(=N)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


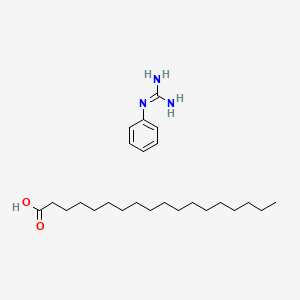

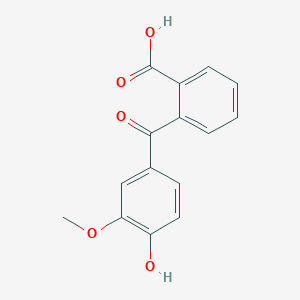
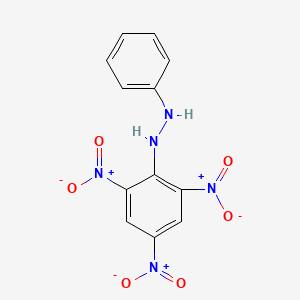

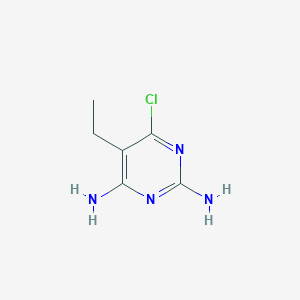
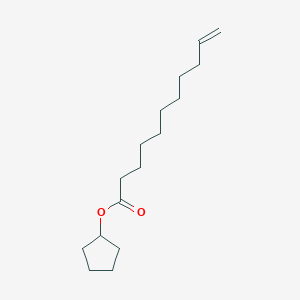
![N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide](/img/structure/B14737459.png)
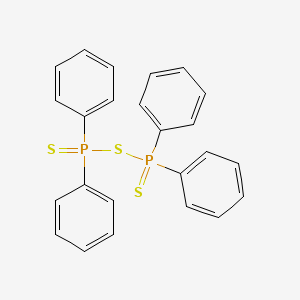
![1-[(3S,5R,8R,9S,10R,13R,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14737481.png)

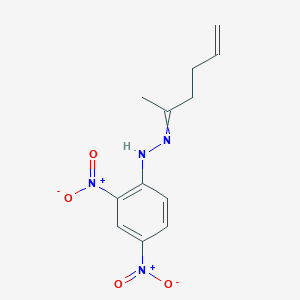
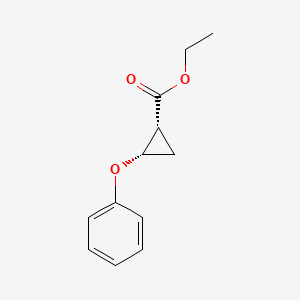
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
